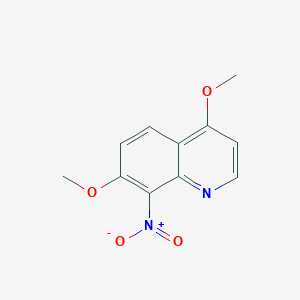

4,7-Dimethoxy-8-nitroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

113124-60-0 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

4,7-dimethoxy-8-nitroquinoline |

InChI |

InChI=1S/C11H10N2O4/c1-16-8-5-6-12-10-7(8)3-4-9(17-2)11(10)13(14)15/h3-6H,1-2H3 |

InChI Key |

KPRUPCHDKVSLMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=CC(=C2C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4,7 Dimethoxy 8 Nitroquinoline

Reactions Involving the Nitro Group

The nitro group at the C-8 position is a key site for chemical transformations, primarily involving reduction to the corresponding amino functionality and mediating nucleophilic substitution reactions.

Reduction to Amino and Related Functionalities

The conversion of the 8-nitro group to an 8-amino group is a fundamental transformation in the chemistry of this compound, often serving as a gateway to the synthesis of various derivatives. This reduction can be achieved through several methods, with catalytic hydrogenation and chemical reduction being the most common.

Catalytic hydrogenation using reagents like Raney nickel under hydrogen pressure is a highly efficient method, often providing near-quantitative conversion to 4,7-dimethoxy-8-aminoquinoline. For instance, the reduction of a related compound, 5,6-dimethoxy-4-methyl-8-nitroquinoline, using Raney nickel in ethanol (B145695) yields the corresponding 8-amino derivative in 92% yield. This method is favored for its clean reaction profile and the preservation of other functional groups on the quinoline (B57606) ring.

Chemical reduction offers a cost-effective alternative. Reagents such as iron powder in acetic acid can effectively reduce the nitro group. Another common method involves the use of stannous chloride (tin(II) chloride) in an acidic medium, which provides a mild and efficient route to the amino derivative. nih.gov This method is compatible with various functional groups, including halogens and alkyl substituents. nih.gov A process for producing 8-aminoquinolines from their nitro precursors has been described using tin and tin(II) chloride in concentrated hydrochloric acid at low temperatures. google.com

Table 1: Comparison of Reduction Methods for Nitroquinolines

| Reagent/Catalyst | Conditions | Yield | Notes |

|---|---|---|---|

| Raney Nickel/H₂ | 50–60 psi, 80°C, Ethanol | ~92% | Avoids over-reduction of the quinoline ring. |

| Iron powder/Acetic Acid | 70°C, 4 hours | 85% purity | Cost-effective, requires post-reaction neutralization. |

| Stannous Chloride (SnCl₂) | Mild conditions | Up to 86% | Tolerates various functional groups. nih.gov |

| Tin/Tin(II) Chloride/HCl | 5°C | High | Effective for various substituted nitroquinolines. google.com |

Nucleophilic Reactivity Mediated by the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the nucleophilic reactivity of the quinoline ring. solubilityofthings.comchemshuttle.com It deactivates the benzene (B151609) ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

In the case of 8-nitroquinolines, the nitro group facilitates nucleophilic attack at the C-7 and C-5 positions. researchgate.net For example, 8-nitroquinoline (B147351) reacts with carbanions to yield products of vicarious nucleophilic substitution (VNS) of hydrogen, predominantly at the 7-position. researchgate.netmdpi.com This type of reaction allows for the direct introduction of carbon-based substituents onto the quinoline ring.

Furthermore, the nitro group itself can be the target of nucleophilic attack under certain conditions. For instance, reactions with Grignard reagents can lead to the formation of arylamino derivatives, proceeding through a hydroxylamine (B1172632) intermediate. nih.gov

Nef Reaction Analogues in Nitroquinoline Chemistry

The Nef reaction traditionally involves the acid hydrolysis of a salt of a primary or secondary nitroalkane to yield an aldehyde or a ketone. wikipedia.orgorganic-chemistry.org While direct application to aromatic nitro compounds like 4,7-dimethoxy-8-nitroquinoline is not typical as it requires an alpha-hydrogen which is absent, analogous transformations involving the nitro group are known in heterocyclic chemistry. wikipedia.org

In some instances, the nitro group on a quinoline ring can be converted into a carbonyl group under specific oxidative or reductive conditions that mimic the outcome of a Nef reaction. organic-chemistry.org For example, oxidative cleavage of a nitronate tautomer, which could potentially be formed from a related precursor, can lead to a carbonyl derivative. wikipedia.org Reductive methods using agents like titanium salts can reduce the nitronate to an imine, which is then hydrolyzed to a carbonyl. wikipedia.org While specific examples for this compound are not detailed in the provided context, the principles of the Nef reaction and its variations highlight the synthetic potential of the nitro group beyond simple reduction to an amine. nih.govorganic-chemistry.org

Electrophilic Substitution Reactions on the Quinoline Ring

The reactivity of the quinoline ring system towards electrophiles is governed by the electronic properties of both the nitrogen atom in the pyridine (B92270) ring and the substituents on the benzene ring. numberanalytics.com

Regioselectivity and Directing Effects of Substituents

In the quinoline ring system, electrophilic substitution generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. imperial.ac.uk The nitrogen atom deactivates the pyridine ring towards electrophilic attack. numberanalytics.com The positions C-5 and C-8 are typically the most favored sites for electrophilic substitution in unsubstituted quinoline. numberanalytics.comresearchgate.net

However, the presence of substituents dramatically alters this regioselectivity. The two methoxy (B1213986) groups at C-4 and C-7 are strong electron-donating groups (activating groups), which increase the electron density of the aromatic rings and direct incoming electrophiles to the ortho and para positions. biosynce.comlibretexts.org The C-4 methoxy group activates the pyridine ring, while the C-7 methoxy group activates the benzene ring. Concurrently, the 8-nitro group is a strong deactivating group, pulling electron density away from the benzene ring and directing incoming electrophiles to the meta position relative to itself. biosynce.com

The interplay of these directing effects determines the outcome of electrophilic substitution on this compound. The powerful activating effect of the C-7 methoxy group directs electrophiles to its ortho positions (C-6 and C-8). However, the C-8 position is already occupied by the nitro group. Therefore, the most likely position for electrophilic attack on the benzene ring is C-6. The C-5 position is also a possibility, being para to the C-7 methoxy group, but may be sterically hindered. On the pyridine ring, the C-4 methoxy group would activate the C-3 and C-5 positions.

An impurity identified in a synthesis, 3-bromo-4,7-dimethoxy-8-nitroquinoline, suggests that electrophilic substitution can indeed occur on the pyridine ring, specifically at the C-3 position. unive.it This indicates the activating effect of the C-4 methoxy group is significant.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | C-4 | Electron-donating | Ortho, Para (to C-3, C-5) |

| -OCH₃ | C-7 | Electron-donating | Ortho, Para (to C-6, C-8, C-5) |

| -NO₂ | C-8 | Electron-withdrawing | Meta (to C-5, C-7) |

Halogenation and Other Electrophilic Functionalizations

Halogenation is a common electrophilic substitution reaction. The synthesis of 3-bromo-4,7-dimethoxy-8-nitroquinoline, observed as an impurity, confirms that bromination can occur on the quinoline nucleus. unive.it The conditions for such a reaction would typically involve an electrophilic bromine source.

The synthesis of various substituted quinolines often involves electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl), iodine (I₂), and bromine (Br₂), which results in 3-halogenated quinolines. nih.gov While this is a synthetic route to quinolines rather than a direct functionalization of a pre-existing quinoline, it demonstrates the feasibility of introducing halogens at the C-3 position under electrophilic conditions.

Demethylation of the methoxy groups can also occur under certain acidic conditions, which can be considered an electrophilic attack on the oxygen atom. For instance, treatment of 4-methyl-5,6-dimethoxy-8-nitroquinoline (B8648767) with concentrated hydrochloric acid leads to the demethylation of the C-5 methoxy group. google.com Similarly, boron tribromide (BBr₃) is a reagent used for the regioselective demethylation of methoxyquinolines. researchgate.net The susceptibility of the methoxy groups in this compound to demethylation would depend on the specific reaction conditions.

Nucleophilic Substitution Reactions on the Quinoline Ring

The electron-deficient nature of the quinoline ring, amplified by the nitro group, makes it susceptible to attack by nucleophiles. This susceptibility is the basis for several important synthetic transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that bear a good leaving group and are activated by electron-withdrawing groups. byjus.comwikipedia.org In nitroquinolines, the nitro group strongly activates the ring towards nucleophilic attack. byjus.com The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.org

For instance, in 4-chloro-8-nitroquinoline (B1348196), the chlorine atom at the C4-position is activated by the nitro group at the C8-position, making it susceptible to displacement by nucleophiles. nih.govscribd.com The reaction of 4-chloro-8-nitroquinoline with potassium 9H-carbazol-9-ide can result in the substitution of the chlorine atom, demonstrating a typical SNAr pathway. nih.gov It's important to note that SNAr reactions can sometimes compete with other substitution pathways, such as the Vicarious Nucleophilic Substitution of hydrogen (VNS). nih.govchimia.ch The outcome of the reaction can be influenced by factors like the nature of the nucleophile and the reaction conditions. sci-hub.se

| Reactant | Nucleophile | Product | Reaction Type |

| 4-Chloro-8-nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-4-yl)-9H-carbazole | SNAr |

This table illustrates a representative SNAr reaction on a nitroquinoline derivative.

The Vicarious Nucleophilic Substitution of hydrogen (VNS) is a powerful method for the direct functionalization of electron-deficient aromatic compounds by replacing a hydrogen atom. researchgate.netorganic-chemistry.org This reaction is particularly effective for nitro-substituted arenes and heterocycles, including nitroquinolines. nih.govresearchgate.netmdpi.com The VNS reaction typically involves a nucleophile that has a leaving group attached to the nucleophilic center. researchgate.net

The mechanism of the VNS reaction proceeds in two main steps:

Nucleophilic Addition: A carbanion, bearing a leaving group (X), adds to an electron-deficient position on the aromatic ring (typically ortho or para to the nitro group) to form a σH-adduct. sci-hub.seacs.org This initial addition to a carbon bearing a hydrogen atom is often kinetically favored over addition to a carbon bearing another substituent. researchgate.netjuniperpublishers.com

β-Elimination: A base then induces the elimination of HX from the σH-adduct, leading to the formation of the substituted product and restoration of the aromatic system. sci-hub.seacs.org

A key feature of the VNS reaction is that the leaving group is part of the attacking nucleophile, which "vicariously" departs instead of the unstable hydride ion. researchgate.net This process allows for the formal substitution of a hydrogen atom. VNS reactions are often characterized by the formation of highly colored nitrobenzylic carbanion intermediates. acs.org

The regioselectivity of VNS reactions is significantly influenced by both steric and electronic factors. sci-hub.se

Steric Hindrance: The orientation of the VNS reaction is highly sensitive to steric hindrance from substituents already present on the aromatic ring. sci-hub.se Bulky nucleophiles tend to attack less hindered positions, often favoring the para-position over the ortho-position. sci-hub.seacs.org For example, in the amination of 8-nitroquinoline with the bulky nucleophile 4-amino-1,2,4-triazole (B31798), substitution occurs at the para-position (C-5), whereas other nitroquinolines predominantly react at the ortho position. researchgate.net

Electronic Effects: The electronic effects of substituents also play a complex role. sci-hub.se Electron-donating groups, such as methoxy groups, can influence the position of nucleophilic attack. For instance, in 1-methoxy-2,4-dinitrobenzene, VNS occurs at the 5-position, whereas in 2,4-dinitrophenol (B41442) (which reacts as the phenolate), substitution takes place at the 3-position. sci-hub.se The presence of the nitro group is crucial as it strongly activates the ring towards nucleophilic attack. mdpi.com In some cases, the interaction between the counterion of the base (e.g., K+) and the oxygen atoms of the nitro group is postulated to influence the direction of nucleophilic attack. mdpi.comnih.gov

Competition between VNS and SNAr can also be observed. In halonitroarenes, VNS is often faster than SNAr, except in cases like 4-fluoro-substituted nitroarenes where the fluoride (B91410) ion is a better leaving group. organic-chemistry.org The concentration of the base can also be a determining factor in the competition between these two pathways. sci-hub.se

| Nitroarene | Nucleophile | Factor | Outcome |

| 8-Nitroquinoline | 4-Amino-1,2,4-triazole | Steric hindrance | Substitution at para-position (C-5) |

| 1-Methoxy-2,4-dinitrobenzene | Chloromethyl phenyl sulfone | Electronic effect | Substitution at C-5 |

| 2,4-Dinitrophenol | Chloromethyl phenyl sulfone | Electronic effect (phenolate) | Substitution at C-3 |

This table summarizes the influence of steric and electronic factors on the regioselectivity of VNS reactions.

Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one occupied by the leaving group. arkat-usa.org This reaction is particularly noted in nitro-substituted quinolones. mdpi.comevitachem.com

For example, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) exhibits unusual reactivity, undergoing cine-substitution where a nucleophile attacks the C4-position, leading to the elimination of the nitro group at the C3-position. mdpi.com This reactivity is attributed to steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position, which distorts the quinolone framework and enhances the reactivity of the pyridone ring. nih.gov This reaction provides a regioselective method for introducing various functional groups at the 4-position of the quinolone skeleton. mdpi.com A similar phenomenon, where protonation of intermediate σH-adducts leads to the elimination of nitrous acid and the formation of a cine-substituted product, has been observed in the reaction of 2,4-disubstituted nitrobenzenes with carbanions of aryl alkyl sulfones. arkat-usa.orgresearchgate.net

The von Richter reaction is a classic example of a cine-substitution, where treatment of a nitrobenzene (B124822) derivative with potassium cyanide results in the substitution of the nitro group by a carboxyl group at the ortho position. arkat-usa.org These reactions demonstrate the synthetic utility of cine-substitution in accessing substituted aromatic compounds that might be difficult to obtain through other methods.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Transformations of Methoxy Substituents

The methoxy groups on the this compound ring can also undergo chemical transformations. For instance, in related nitroquinolone systems, substitution of a methoxy group has been observed. When 5,8-dimethoxy-6-nitroquinolone is treated with aryl or vinyl Grignard reagents, substitution of the methoxy group at the 5-position occurs. nih.govkochi-tech.ac.jp This reaction is facilitated by the presence of the adjacent nitro group. kochi-tech.ac.jp In other quinoline systems, cleavage of methoxy groups to the corresponding hydroxyquinolines can be achieved, for example, by refluxing with acids like hydrochloric acid. researchgate.net

Demethylation Pathways and Selective Cleavage

The selective cleavage of the methoxy groups in dimethoxyquinoline derivatives is a key transformation for introducing further functionalization. The choice of demethylating agent and reaction conditions can allow for the selective removal of one methoxy group over the other.

Boron tribromide (BBr₃) is a widely used reagent for the demethylation of aryl methyl ethers. commonorganicchemistry.commdma.ch For instance, it has been employed in the demethylation of 6,8-dimethoxyquinoline. The reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures.

Selective demethylation of one methoxy group in the presence of another can be achieved by carefully controlling the reaction conditions. For example, in a related dimethoxy-nitroquinoline system, the selective demethylation of a 5-methoxy group was accomplished using concentrated sulfuric acid. researchgate.net A patent has described a process where 4-methyl-5,6-dimethoxy-8-nitroquinoline is treated with an acid to selectively yield 4-methyl-5-hydroxy-6-methoxy-8-nitroquinoline, demonstrating the feasibility of selective demethylation on a nitro-substituted dimethoxyquinoline. google.com The regioselectivity of demethylation in 2,4-dimethoxyquinolines has also been investigated, highlighting the influence of the substitution pattern on the outcome of the reaction. herts.ac.uk

Table 1: Reagents for Demethylation of Methoxyquinolines

| Reagent | Substrate Example | Conditions | Product | Reference |

|---|---|---|---|---|

| Boron tribromide (BBr₃) | 6,8-Dimethoxyquinoline | Dichloromethane, -25°C | 6-Methoxyquinolin-8-ol | |

| Concentrated Sulfuric Acid | 4,5-Dimethoxy-2-nitroaniline (B30426) derivative | 80°C | 5-Hydroxy derivative | researchgate.net |

| Acid | 4-Methyl-5,6-dimethoxy-8-nitroquinoline | Reflux in ethanol with HCl | 4-Methyl-5-hydroxy-6-methoxy-8-nitroquinoline | google.com |

| Thiolate anion | 2,4-Dimethoxy-3-(3-methylbut-2-enyl)quinoline | Sodium hydride, 2-propanethiol, DMF, reflux | 4-Hydroxy-3-(3-methylbut-2-enyl)quinolin-2(1H)-one | herts.ac.uk |

Retention and Protection Strategies for Methoxy Groups

Given the sensitivity of methoxy groups to acidic conditions, strategies for their retention or temporary protection are crucial during synthetic sequences. One approach to prevent unintended cleavage is to perform reactions in buffered systems at a pH between 7 and 8.

In cases where modification of other parts of the molecule is desired without affecting the methoxy groups, the use of appropriate protecting groups for other functionalities is essential. For instance, in the synthesis of antimalarial drugs, N-protected amino acids (e.g., with Boc or Fmoc groups) are used for conjugation at the 8-position of a quinoline, ensuring that the methoxy groups remain intact.

Another strategy for the retention of a methoxy group involves its conversion to a more stable ether linkage. A patent describes a multi-step process starting with 4-methyl-5,6-dimethoxy-8-nitroquinoline where the 5-methoxy group is first converted to a 5-hydroxy group, then to a 5-chloro group, and finally displaced by a phenoxide to yield a 4-methyl-5-phenoxy-6-methoxy-8-nitroquinoline. google.com This sequence effectively retains the 6-methoxy group while functionalizing the 5-position.

Should a methoxy group be cleaved, it can be reprotected. For example, a resulting hydroxyl group can be protected as a methoxymethyl (MOM) ether, which is stable under various conditions and can be removed later. thieme-connect.com

Table 2: Protecting Group Strategies in Quinoline Chemistry

| Protecting Group | Functional Group Protected | Reagents for Protection | Reagents for Deprotection | Reference |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | Amino | Boc-anhydride | Trifluoroacetic acid | tcichemicals.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amino | Fmoc-Cl, Fmoc-OSu | Piperidine | tcichemicals.com |

| MOM (Methoxymethyl) | Hydroxyl | MOM-Cl, base | Acid | libretexts.org |

| Benzyl (Bn) | Hydroxyl | Benzyl bromide, base | Hydrogenolysis (e.g., Pd/C, H₂) | libretexts.org |

Ring Modification and Rearrangement Reactions

The quinoline ring system of this compound can undergo various modifications, including reduction, cycloaddition, and cyclization reactions, leading to a wide array of structurally diverse compounds.

Partial and Full Reduction of the Quinoline Ring System

The reduction of this compound can proceed with selectivity for either the nitro group or the quinoline ring, depending on the reducing agent and reaction conditions.

The nitro group is readily reduced to an amino group. Catalytic hydrogenation using Raney nickel is an effective method for this transformation, with the advantage of preserving the quinoline ring and the methoxy substituents. For instance, 5,6-dimethoxy-4-methyl-8-nitroquinoline can be reduced to the corresponding 8-aminoquinoline (B160924) in high yield using this method. This approach is also utilized in the synthesis of 8-aminoquinoline derivatives from their 8-nitro precursors. google.com

Alternatively, sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent, can be used. While NaBH₄ alone does not usually reduce nitro compounds, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) acetate (B1210297) or nickel(II) chloride. orientjchem.orgorientjchem.org Interestingly, it has been reported that the reduction of nitroquinolines with NaBH₄ in acetic acid at low temperatures can lead to the reduction of the quinoline ring while retaining the nitro group. rushim.ru

The quinoline ring itself can be reduced to a tetrahydroquinoline. Reagents such as sodium borohydride in the presence of nickel(II) chloride in methanol (B129727) are capable of reducing quinolines to the corresponding tetrahydroquinolines. rushim.ru

Table 3: Reduction Reactions of Nitroquinolines

| Reagent(s) | Substrate Type | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Raney Nickel, H₂ | Dimethoxy-methyl-nitroquinoline | 50-60 psi H₂, 80°C | Dimethoxy-methyl-aminoquinoline | |

| Iron powder, Acetic Acid | Dimethoxy-methyl-nitroquinoline | 70°C | Dimethoxy-methyl-aminoquinoline | |

| NaBH₄, Ni(OAc)₂·4H₂O | Nitro compounds | Wet CH₃CN, room temp. | Amines | orientjchem.org |

| NaBH₄, Acetic Acid | Nitroquinolines | 5°C | Reduced quinoline ring with nitro group intact | rushim.ru |

Cycloaddition Reactions Involving Quinoline Moiety

The electron-deficient nature of the nitro-substituted quinoline ring allows it to participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.commasterorganicchemistry.com This reaction involves the [4+2] cycloaddition of a conjugated diene to the quinoline system, leading to the formation of new six-membered rings.

While specific examples involving this compound are not prevalent in the literature, the general reactivity of nitroquinolines in such reactions is established. For example, 4-nitro-1(2H)-isoquinolones have been shown to react as dienophiles with dienes like 1-methoxy-1,3-butadiene (B1596040) to yield phenanthridone derivatives. nih.gov The reactivity of the quinoline system in these reactions is significantly influenced by the substituents. For instance, 3-nitroquinolones can undergo Diels-Alder reactions, although they may require harsh conditions. mdpi.com

The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is another important transformation. Nitroso compounds, which can be generated from nitro precursors, are known to act as dienophiles in reactions with conjugated dienes to form 1,2-oxazine rings. beilstein-journals.org

Intramolecular Cyclization Pathways

Derivatives of this compound can serve as precursors for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

One such pathway involves the reductive cyclization of 2'-nitrochalcones, which can be synthesized from substituted anilines and cinnamaldehydes, to yield 4-quinolones. nih.gov This suggests that a suitably functionalized derivative of this compound could undergo a similar transformation.

Another interesting cyclization route starts with the nitration of coumarins. For example, 4,7-dimethylcoumarin (B83668) can be nitrated to give a mixture of nitrocoumarins, which can then be treated with hydrazine (B178648) hydrate (B1144303) to form an N-amino-nitroquinoline-2-one. This intermediate can then be used to construct further fused ring systems. researchgate.net

An unconventional reactivity of boron tribromide (BBr₃) has been reported to induce intramolecular cyclization. While typically used for demethylation, BBr₃ can promote the cyclization of methoxy-substituted N-phenethylimides to form tetrahydroisoquinoline derivatives. nih.gov This reaction proceeds through the coordination of BBr₃ to the imide carbonyl, facilitating an electrophilic substitution on the aromatic ring. nih.gov This presents a potential pathway for the cyclization of an appropriately substituted derivative of this compound.

Derivatization Strategies and Analogue Synthesis

Synthesis of Aminoquinoline Derivatives

A primary and highly significant transformation of 4,7-Dimethoxy-8-nitroquinoline is the reduction of its C-8 nitro group to an amino group, yielding 8-amino-4,7-dimethoxyquinoline. This aminoquinoline is a crucial intermediate, opening up a plethora of further derivatization possibilities, including direct amination and conjugation with amino acids.

The conversion of the 8-nitro group to an 8-amino group is a fundamental step in the derivatization of the title compound. This is typically achieved through chemical reduction rather than direct nucleophilic substitution of other groups on the ring. Various reducing agents and conditions have been effectively employed for the reduction of nitroquinolines to their corresponding aminoquinolines. google.com

Another sophisticated method for introducing an amino group onto a quinoline (B57606) ring is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the amination of electron-deficient nitro-aza-heterocyclic compounds. researchgate.netnih.gov For instance, 8-nitroquinoline (B147351) can react with 4-amino-1,2,4-triazole (B31798) in a basic medium to yield an amino product, typically at a position para to the nitro group. researchgate.net While direct amination of the this compound itself via VNS is not explicitly detailed, the methodology represents a viable pathway for introducing amino functionalities onto the quinoline scaffold. researchgate.netmdpi.com

Table 1: Selected Reagents for the Reduction of Nitroquinolines

| Reagent System | Conditions | Notes | Source |

|---|---|---|---|

| Iron filings / Acetic Acid | Steam bath, 18 hours | A classic and effective method for nitro group reduction. | google.com |

| Tin and Tin(II) chloride / Hydrochloric Acid | Alcoholic solution | Results in the formation of the corresponding 8-aminoquinoline (B160924). | google.com |

| Stannous chloride (SnCl₂) | - | An effective and predictable reagent for reducing nitro groups while tolerating other functionalities. | mdpi.comnih.gov |

The synthesis of amino acid conjugates represents a key strategy to create hybrid molecules with potentially enhanced biological properties. westminster.ac.ukwestminster.ac.uk This approach typically involves coupling the amino group of an 8-aminoquinoline derivative, obtained from the reduction of the corresponding 8-nitroquinoline, with various amino acids. acs.orgacs.org The conjugation process can be tailored by using a diverse set of both hydrophobic (e.g., Leucine, Phenylalanine) and hydrophilic (e.g., Lysine, Arginine) amino acids. acs.org

The general synthetic route involves the initial reduction of the 8-nitroquinoline to 8-aminoquinoline, followed by a coupling reaction with a protected amino acid, often facilitated by standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole). researchgate.net A final deprotection step yields the desired amino acid-quinoline conjugate. researchgate.net This strategy allows for the creation of a library of compounds where the properties can be modulated by the choice of the conjugated amino acid. semanticscholar.orgsemanticscholar.org

Table 2: Examples of Amino Acids Used in Quinoline Conjugation

| Amino Acid Type | Specific Examples | Potential Role of Side Chain | Source |

|---|---|---|---|

| Hydrophobic | Leucine, Isoleucine, Phenylalanine, Alanine, Tryptophan | Influence lipophilicity and membrane permeability. | acs.org |

| Hydrophilic (Basic) | Lysine, Ornithine, Arginine | Can enhance water solubility and introduce positive charges. | acs.orgsemanticscholar.org |

Functionalization at Key Positions (C-2, C-3, C-4, C-5, C-6, C-7, C-8)

Beyond modifying the C-8 position, the quinoline ring of this compound offers several other sites for functionalization. The electronic properties conferred by the methoxy (B1213986) and nitro groups direct the regioselectivity of these substitutions, allowing for the introduction of a variety of chemical moieties.

The quinoline scaffold can be functionalized with a range of substituents at various positions, enabling fine-tuning of its chemical properties.

C-2 Position: The C-2 position can be substituted with bulky alkyl groups, such as a tert-butyl group. acs.org One method to achieve this is through a silver-catalyzed radical oxidative decarboxylation, which has been used to introduce tert-butyl groups onto 8-nitroquinoline derivatives.

C-4 Position: The C-4 position is amenable to substitution with both alkyl and alkoxy groups. For example, a methyl group can be introduced at this position. acs.org Furthermore, synthetic routes have been developed to produce 4-alkoxy-2-arylquinolines, demonstrating the feasibility of introducing more complex chains at C-4. nih.gov

C-5 Position: The C-5 position of 8-aminoquinolines is a target for remote C-H bond functionalization, allowing for the introduction of various groups. sioc-journal.cn In nitroquinolone systems, arylation at the C-5 position has been achieved using Grignard reagents. nih.gov

C-6 and C-7 Positions: While the parent compound is substituted with methoxy groups at C-4 and C-7, these positions on other quinoline scaffolds can be sites for further reaction. For example, arylamination at the C-6 position of a 5,8-dimethoxy-6-nitroquinolone has been reported. nih.gov The C-7 position can also be functionalized, for instance, through nucleophilic substitution reactions to introduce amino groups like 9H-carbazole. mdpi.com

Aryl Substitution: Palladium-catalyzed C-H arylation is a powerful tool for introducing aryl and heteroaryl groups onto the quinoline scaffold. nih.gov This method has been applied to 8-aminoquinoline derivatives, allowing for a wide range of substituents to be incorporated. nih.gov Synthesis of 2-arylquinolines is also a well-established strategy. nih.gov

Halogen atoms serve as important functional handles for further cross-coupling reactions and can also modulate the electronic properties of the quinoline ring. Regioselective methods have been developed to introduce halogens at specific positions.

C-3 Position: The C-3 position can be halogenated. For instance, 3-bromo-8-nitroquinolin-2-one has been synthesized, and methods for the regioselective synthesis of 3-brominated methoxyquinolines are available. nih.govgelisim.edu.tr

C-4 Position: Chlorination at the C-4 position is a common transformation. Ethyl 4-chloro-6,7-dimethoxyquinoline-3-carboxylate is a key intermediate synthesized via chlorination with reagents like phosphorus oxychloride (POCl₃).

C-5 Position: Direct bromination of methoxy-substituted quinolines can lead to the formation of 5-bromo derivatives. gelisim.edu.tr

C-6 Position: Bromination can also occur at the C-6 position, as demonstrated by the synthesis of 6-bromo-8-nitroquinolin-2(1H)-one. nih.gov

Table 3: Examples of Halogenation on the Quinoline Ring

| Position | Halogen | Reagent/Method | Resulting Structure | Source |

|---|---|---|---|---|

| C-3 | Bromo | NaBrO₃ / HBr | 3-Bromo-8-nitroquinolin-2(1H)-one | nih.gov |

| C-4 | Chloro | POCl₃ | 4-Chloro-6,7-dimethoxyquinoline derivative | |

| C-5 | Bromo | Molecular Bromine | 5-Bromo-6-methoxyquinoline | gelisim.edu.tr |

Design and Synthesis of Fused-Ring Systems

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic heterocyclic systems. slideshare.net These fused-ring structures are of interest due to their rigid conformations and potential for novel biological activities. researchgate.net

One approach involves utilizing the existing functional groups to build additional rings. For example, the nitro group on a quinolone ring can be reduced to an amino group, which can then undergo intramolecular cyclization to form a new fused ring, such as an isoxazoloquinoline. nih.gov Another strategy involves the reaction of substituted nitroquinolones with aryl Grignard reagents, followed by palladium-catalyzed oxidative coupling to yield complex systems like pyrido[3,2-b]carbazolequinones. nih.gov

Furthermore, 8-aminoquinoline derivatives, which are readily prepared from 8-nitroquinolines, are key substrates in reactions designed to build fused systems. Cobalt-catalyzed oxidative cyclization of 8-aminoquinoline-derived benzamides with maleimides can produce isoindolone spirosuccinimides. nih.gov The Povarov reaction, an aza-Diels-Alder reaction, followed by reductive cyclization is another powerful method for synthesizing fused systems like imidazo[4,5,1-ij]quinolines from 8-aminoquinoline precursors. researchgate.net These synthetic strategies highlight the versatility of the quinoline core in constructing diverse and complex molecular architectures. core.ac.uk

Development of Photolabile Quinoline Derivatives

Photolabile protecting groups, or "caged" compounds, are molecules that can be cleaved by light to release an active substance. This technique allows for precise spatial and temporal control over biological processes. The 8-nitroquinoline framework has been explored for this purpose. researchgate.net A study on 8-nitroquinoline-based caging groups for carboxylic acids found that the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore was particularly effective, displaying a favorable absorption wavelength (345 nm) and quantum yield. researchgate.net

The presence and position of substituents significantly influence the photochemical properties. While not specific to the 4,7-dimethoxy isomer, the general principles derived from related structures are informative. For example, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a well-known photosensitive protecting group whose electron-rich nature, conferred by the dimethoxy substituents, is crucial to its photolability. acs.org Similarly, the photolabile chelator DM-nitrophen is based on a 2-nitro-4,5-dimethoxyphenyl structure, which changes its affinity for Ca²⁺ by five orders of magnitude upon illumination. acs.org This highlights the potential of combining methoxy and nitro functionalities on an aromatic scaffold to create efficient photolabile systems. The photolysis mechanism for such nitroaromatic compounds typically proceeds through an intramolecular redox process to generate a nitroso species and release the caged molecule. researchgate.net

Structure-Activity Relationship (SAR) Driven Derivatization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. The quinoline scaffold is a privileged structure in drug discovery, and its derivatization is often guided by SAR. researchgate.netresearchgate.net

Positional isomerism can have a profound impact on the physical, chemical, and biological properties of a molecule. rsc.orgnih.govrsc.org In the context of nitroquinolines, the position of the nitro group and other substituents is critical. For example, the nitration of 7-methylquinoline (B44030) selectively yields 7-methyl-8-nitroquinoline (B1293703), demonstrating how existing substituents direct the regiochemistry of subsequent reactions. brieflands.com

A compelling SAR study on 5-HT₃ receptor ligands demonstrated the dramatic effect of positional isomerism. nih.gov The synthesis involved creating both 5-nitro and 8-nitro quinoline regioisomers, which were subsequently reduced to the corresponding anilines. The resulting 8-aniline derivative was a key compound in the series, whereas placing the aniline (B41778) functionality at the 5-position led to a staggering drop in receptor affinity of approximately 1000-fold compared to other potent analogues. nih.gov This underscores how the spatial arrangement of functional groups dictates molecular interactions with biological targets.

| Compound Series | Positional Feature | Observed Impact | Reference |

|---|---|---|---|

| Quinolinylaminoisoquinolines | Aniline at C5-position | ~1000-fold decrease in 5-HT₃AR affinity compared to other analogues. | nih.gov |

| Quinolinylaminoisoquinolines | Aniline at C8-position | Maintained comparable affinity to other active analogues in the series. | nih.gov |

| 5-Phenoxy-8-aminoquinolines | Electron-donating groups (e.g., methoxy) on 5-phenoxy ring | Enhanced antimalarial activity against P. falciparum. | mdpi.com |

| 5-Phenoxy-8-aminoquinolines | Electron-withdrawing groups on 5-phenoxy ring | Reduced antimalarial activity. | mdpi.com |

Rational design leverages understanding of a biological target or a chemical scaffold to design molecules with desired properties. The quinoline core is an excellent scaffold for such endeavors due to its synthetic tractability and established role in medicinal chemistry. nih.gov A key strategy in rational design is the creation of modular scaffolds with distinct domains that can be independently modified.

An example of this approach is the design of a quinoline-based fluorescent probe scaffold with three strategic domains:

Polarization Domain: An electron-donating group at the 7-position to modulate the electronic properties. nih.gov

Photophysical Tuning Domain: A position for modification to fine-tune absorption and emission wavelengths. nih.gov

Structural Diversity Domain: A second position for introducing a variety of substituents to explore different chemical spaces or for late-stage functionalization. nih.gov

This modular approach, enabled by regioselective synthesis, allows for the combinatorial development of diverse quinoline derivatives optimized for specific applications, such as live-cell imaging. nih.gov The principles of SAR, which identify the importance of features like the 4,7-dimethoxy substitution pattern, are integral to this rational design process, guiding the synthesis of analogues with improved potency and selectivity. mdpi.com

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 4,7-dimethoxy-8-nitroquinoline, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton in the molecule. The aromatic region shows signals for the protons on the quinoline (B57606) core, while the aliphatic region contains signals for the two methoxy (B1213986) groups.

In a study detailing the synthesis of related 8-aminoquinolines, a precursor, identified as this compound, was characterized by ¹H NMR in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. unive.it The reported chemical shifts (δ) and their assignments are crucial for confirming the substitution pattern. The spectrum showed a singlet for one proton at 8.90 ppm, two doublets for one proton each at 8.23 ppm (J = 9.4 Hz) and 7.42 ppm (J = 9.4 Hz), and two singlets for three protons each at 4.16 ppm and 4.08 ppm. unive.it These signals correspond to the quinoline ring protons and the methoxy group protons, respectively.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 100-150 ppm. libretexts.org For this compound, distinct signals are expected for each of the 11 carbon atoms, including the two methoxy carbons which typically appear further upfield. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups. While specific experimental data for this compound is scarce in the cited literature, data for the analogous compound 5,6-dimethoxy-8-nitroquinoline (B1360402) shows carbon signals at δ 151.1, 146.3, 146.0, 142.9, 135.8, 130.6, 124.2, 122.3, 114.4, 61.7, and 57.2 ppm, providing a reference for the expected chemical shift ranges. rsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. cam.ac.uk

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the quinoline ring, such as H-2 and H-3, and between H-5 and H-6, helping to confirm their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.edu Each protonated carbon atom in the molecule would display a cross-peak corresponding to its attached proton's signal and its own carbon signal, allowing for the direct assignment of carbon resonances for the CH groups in the quinoline ring and the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu It is particularly useful for identifying the positions of non-protonated (quaternary) carbons, such as C-4, C-7, C-8, and C-8a. For instance, correlations would be expected from the methoxy protons to their attached carbons (C-4 and C-7) and from the aromatic protons to adjacent and more distant carbons, piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are close to each other, which is critical for confirming stereochemistry and spatial arrangements. In the case of this compound, NOESY could show correlations between the methoxy protons and the adjacent aromatic protons (e.g., between the 4-OCH₃ protons and the H-3 and H-5 protons), confirming their relative positions.

While specific 2D NMR spectra for this compound are not provided in the searched literature, the application of these standard techniques is a routine part of structural confirmation for novel or complex organic molecules. researchgate.nete-bookshelf.de

Vibrational Spectroscopy (IR and FTIR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. vscht.cz

Identification of Functional Groups and Molecular Fingerprints

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the nitro (NO₂) group, the methoxy (C-O) groups, and the aromatic quinoline ring (C=C, C=N, and C-H bonds).

Nitro Group (NO₂) : The nitro group exhibits two strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the 1570–1485 cm⁻¹ region, while the symmetric stretch is found between 1370–1320 cm⁻¹. researchgate.netlibretexts.org

Aromatic Ring : The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1620-1450 cm⁻¹ region. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

Methoxy Groups (Ar-O-CH₃) : The C-O-C ether linkage shows characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is typically stronger and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is found around 1075-1020 cm⁻¹.

Data for the related compound 7,8-dimethoxy-4-formyl-5-nitroquinoline shows IR (KBr) absorptions at 1705, 1607, 1519, and 1370 cm⁻¹, corresponding to the carbonyl, aromatic ring, and nitro group vibrations, respectively, which aligns with the expected regions. clockss.org

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

Molecular Weight Determination and Fragmentation Analysis

The molecular formula of this compound is C₁₁H₁₀N₂O₄, giving it a theoretical molecular weight of 234.21 g/mol . In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ with an m/z value of approximately 235.22.

HRMS analysis would confirm the elemental composition. For example, the HRMS data for the related compound 5,6-dimethoxy-8-nitroquinoline (C₁₁H₁₀N₂O₄) showed a calculated m/z for [M+H]⁺ of 234.0641, with an experimental value of 234.0639, confirming its molecular formula. rsc.org Similar accuracy would be expected for this compound.

Fragmentation analysis in MS/MS experiments can reveal the structure of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of substituents like the nitro group (as NO₂ or NO) and methoxy groups (as CH₃ or CH₂O), as well as cleavages of the quinoline ring system itself.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions are characteristic of a molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be influenced by the extended aromatic system of the quinoline core and the electronic effects of its substituents. The quinoline ring itself exhibits characteristic absorption bands. researchgate.net The presence of two electron-donating methoxy groups (-OCH3) and a powerful electron-withdrawing nitro group (-NO2) significantly modulates the electronic structure.

The nitro group, in particular, is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of aromatic compounds. stuba.sknih.gov This is due to the extension of the conjugated π-system and the stabilization of the excited state. Studies on related nitro-substituted quinolines have demonstrated this effect, with absorption bands extending into the visible region. stuba.skruc.dk For example, the introduction of a nitro group to the 1,4-dihydro-4-oxoquinoline skeleton induces a strong bathochromic effect. stuba.sk Similarly, the UV-Vis spectra of 7-nitrobenzo[h]quinolin-10-ol and 7,9-dinitrobenzo[h]quinolin-10-ol show red-shifted bands compared to the parent compound. ruc.dk

The expected λmax values for this compound in a non-polar solvent would likely show multiple bands characteristic of π → π* transitions within the aromatic system, with the lowest energy transition shifted towards the visible region due to the influence of the nitro group.

| Functional Group | Expected Electronic Transition | Anticipated Wavelength Region |

| Quinoline Core | π → π | UV region (250-350 nm) |

| Nitro Group Conjugation | n → π and π → π* | UV-Vis region (can extend >350 nm) |

This table provides an estimation based on the analysis of similar compounds.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise coordinates of each atom in the molecule can be determined, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the methoxy and nitro substituents relative to the ring. In related structures, such as 8-nitroquinoline (B147351), the quinoline moiety is nearly planar. iucr.org Similarly, in 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, the quinoline ring system is also largely planar. nih.gov

X-ray crystallography provides unequivocal confirmation of the compound's regiochemistry, verifying the precise positions of the methoxy (C4 and C7) and nitro (C8) groups on the quinoline scaffold. This is particularly crucial when multiple isomers could potentially be formed during synthesis. The determined connectivity from the crystal structure serves as the ultimate proof of the synthetic outcome. mdpi.com

As this compound is an achiral molecule, it does not possess stereoisomers. However, if a chiral center were introduced into the molecule, X-ray crystallography of a single enantiomer or a racemate could determine the relative and absolute stereochemistry.

| Crystallographic Parameter | Information Obtained for this compound |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | Precise 3D position of each atom. |

| Bond Lengths & Angles | Confirms covalent structure and reveals any strain. |

| Torsion Angles | Describes the conformation of flexible groups (e.g., methoxy). |

| Intermolecular Contacts | Identifies hydrogen bonds and π–π stacking interactions. |

This table outlines the key information that would be derived from an X-ray crystallographic analysis.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration of chiral compounds.

While this compound itself is achiral, if a chiral derivative were to be synthesized (for example, through the introduction of a chiral substituent), Circular Dichroism (CD) spectroscopy would be the primary technique to investigate its stereochemical properties. CD spectroscopy measures the difference in absorption of left and right circularly polarized light, which is non-zero for chiral molecules. harvard.edu The resulting CD spectrum is a plot of this difference versus wavelength and is highly sensitive to the molecule's three-dimensional structure.

The determination of the absolute configuration (e.g., R or S) of a chiral quinoline derivative can be achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. nih.gov Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful computational method for this purpose. nih.govresearchgate.netmdpi.com The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the theoretical CD spectrum for each stable conformer using TDDFT.

Averaging the calculated spectra based on the Boltzmann population of each conformer.

Comparing the final theoretical spectrum with the experimental one. A good match between the two allows for the unambiguous assignment of the absolute configuration. nih.govnih.gov

This combined experimental and theoretical approach has been successfully applied to a variety of chiral quinoline derivatives, providing reliable stereochemical assignments. nih.govnih.govmdpi.com

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of quinoline (B57606) derivatives. Such methods can predict reactivity by assessing electron density, identifying electrophilic and nucleophilic sites, and modeling reaction energetics.

The electronic structure of a molecule is fundamental to its stability and reactivity. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

For the related compound 8-nitroquinoline (B147351) (8NQ), DFT calculations have been performed to determine these properties. researchgate.net The HOMO is primarily localized over the benzene (B151609) ring, while the LUMO is distributed across the pyridine (B92270) ring and the nitro group. This distribution indicates that the charge transfer interaction, a key factor in the bioactivity of such molecules, occurs within the compound. scirp.org

The charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites of a molecule. researchgate.net In studies of 8NQ, the region around the nitro group's oxygen atoms shows the most negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the quinoline ring exhibit a positive potential. researchgate.net Mulliken charge analysis further quantifies this distribution, with calculations on related quinoline derivatives showing that heteroatoms like nitrogen typically carry a negative charge, indicating they are electron donor sites. irjweb.com

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -7.32 | researchgate.net |

| ELUMO | -3.01 | researchgate.net |

| Energy Gap (ΔE) | 4.31 | researchgate.net |

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction, allowing for the modeling of reaction pathways and the identification of transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and understanding its structure and energy is crucial for elucidating reaction mechanisms. ims.ac.jp

For instance, DFT calculations have been used to study the photolysis mechanisms of 8-nitroquinoline-based compounds. researchgate.net These studies revealed that the reaction was kinetically inert under normal conditions due to a high energy barrier. However, under photolysis, the reaction becomes accessible in the triplet ground state (T1) after excitation and intersystem crossing. researchgate.net The intrinsic reaction coordinate, defined as the steepest descent path connecting the transition state to reactants and products, is a key concept in these theoretical descriptions. researchgate.net By simulating activation energies, computational methods can also help optimize reaction conditions, such as those for Pd-catalyzed couplings in related quinoline derivatives.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. acs.org This method is widely used in drug discovery to screen for potential inhibitors and to understand the structural basis of ligand-receptor interactions.

Studies on various 8-nitroquinoline derivatives have demonstrated their potential to interact with significant biological targets. In one study, a derivative was docked into the tyrosine kinase domain of the epidermal growth factor receptor (EGFR) (PDB ID: 1M17). researchgate.net The analysis showed that the NH group of the ligand's tetrahydroquinoline ring formed a critical hydrogen bond with the ASN818 residue of the receptor. researchgate.net Similarly, docking studies of quinoline derivatives with the σ1 receptor have identified key interactions, including ionic interactions with residue E172 and hydrophobic interactions with residues like V84, L95, and L182. nih.gov Such interactions are fundamental to the molecule's mechanism of action.

A primary output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the receptor. nih.gov This score, typically expressed in kcal/mol, helps in ranking potential drug candidates, with a more negative score generally indicating a stronger predicted binding affinity. nih.gov

The prediction of binding affinity is a central goal in computational drug design. biorxiv.org While docking provides an estimate, more advanced methods, including machine learning algorithms trained on large datasets like PDBbind, DAVIS, and KIBA, are being developed to improve prediction accuracy. nih.govrsc.org These models leverage features from both the protein and the ligand to predict their binding strength. rsc.org For example, a docking study of a novel quinoline-based inhibitor (Compound C19) with the SND1 protein yielded a favorable binding model, which was then used as the starting point for more rigorous molecular dynamics simulations. acs.org

| Compound Type | Target Protein | Key Interacting Residues | Predicted Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 8-Nitroquinoline Derivative | EGFR Tyrosine Kinase (1M17) | ASN818 | Not Specified | researchgate.net |

| Quinolyl Pyrazinamide (Compound 1) | Sigma 1 Receptor (σ1R) | E172, V84, F107 | -10.69 | nih.gov |

| Chloroquine (CQ) | Sigma 1 Receptor (σ1R) | E172, L95, L182 | -8.74 | nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. nih.gov This technique complements the static picture provided by molecular docking by evaluating the stability of the binding pose and exploring the conformational landscape of the molecule. acs.org

The general procedure involves placing the docked complex in a simulated aqueous environment, neutralizing it with ions, and then applying a force field (like CHARMM or AMBER) to describe the atomic interactions. nih.govmdpi.com The system is then equilibrated at a constant temperature and pressure (NPT) before a longer production simulation is run to collect data on the molecule's dynamic behavior. nih.gov

Conformational analysis using MD is crucial for understanding a molecule's flexibility and how its shape changes over time and upon binding to a receptor. nih.gov The stability of a protein-ligand complex during an MD simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions from their initial state. A system is generally considered stable if the RMSD value remains below 0.3 nm over the course of the simulation. nih.gov

MD simulations can reveal subtle but important dynamic behaviors. For example, simulations of a mutant protein-ligand complex identified long-range structural rearrangements within the protein domain that were not apparent from static models, providing insight into the functional consequences of the mutation. mdpi.com By tracking the movement and interactions of this compound within a binding site, MD can validate docking predictions and offer a more complete picture of its engagement with biological targets.

Ligand-Protein Interaction Dynamics

Computational methods are pivotal in elucidating the complex interactions between quinoline derivatives and biological macromolecules. These in-silico approaches provide insights into binding affinities, conformational changes, and the specific molecular forces driving these interactions. Molecular dynamics (MD) simulations, for instance, offer a dynamic view of how a ligand interacts with a protein's binding site over time.

Recent research on highly brominated quinolines, including a nitrated derivative, has utilized MD simulations and Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) studies to investigate their interaction with human topoisomerase I, a crucial enzyme for DNA replication. nih.gov These computational studies revealed significant binding energies, highlighting the potential of these compounds as enzyme inhibitors. nih.gov For example, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) and 6,8-dibromo-5-nitroquinoline (17) were identified as potent inhibitors of human topoisomerase I. nih.gov The wound healing assay also showed that compound 17 effectively inhibited the migration of HT29 cells. nih.gov

In a similar vein, computational studies involving 8-nitroquinoline have been performed to understand its binding to acetylcholinesterase (AChE), where the ligand-AChE complex formed multiple hydrogen bonds. kisti.re.kr Other research has focused on the anti-cancer potential of 8-nitroquinoline hydrazides through in-silico explorations like molecular docking. dntb.gov.ua

Binding Energy of Quinolines with Topoisomerase I

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| 3,5,6,7-tetrabromo-8-methoxyquinoline (7) | -9.5 | nih.gov |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | -10.2 | nih.gov |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the synthesis and transformation of nitroquinolines is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational and experimental studies have shed light on several key mechanistic pathways.

Several reaction mechanisms have been proposed for transformations involving the nitroquinoline scaffold.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: This is a prominent reaction for functionalizing electron-deficient nitroquinolines. nih.gov The mechanism involves the addition of a carbanion to the nitroaromatic ring, which is activated by the electron-withdrawing nitro group. nih.govnih.gov This is followed by a base-induced β-elimination of a leaving group (e.g., HCl or PhSO₂H) from the intermediate adduct to restore aromaticity. nih.gov It has been postulated that in some cases, a potassium counterion may interact with the oxygen atoms of the nitro group, influencing the position of the nucleophilic attack. nih.gov

Diels-Alder Reactions: The strong electron-accepting nature of the nitro group enhances the dienophilic character of the quinoline ring system. sciforum.net Consequently, 5- and 8-nitroquinolines can participate in polar thermal Diels-Alder reactions with various dienes. sciforum.net

Reductive Cyclization: The synthesis of 4-quinolones can be achieved through the reductive cyclization of 2′-nitrochalcones. mdpi.com The proposed mechanism suggests that the reaction is initiated by the activation of the nitroarene through an electron transfer from a transition metal complex. mdpi.com

[2 + 4] Cycloaddition: A one-pot synthesis of substituted quinolines from o-nitrotoluenes and olefins has been developed, for which a plausible [2 + 4] cycloaddition mechanism is proposed. rsc.org A key step in this mechanism is the transformation of o-nitrotoluene into its nitronate isomer, which is stabilized by the base catalyst. rsc.org

Photochemical Reactions: Density functional theory (DFT) calculations have been employed to investigate the mechanisms of photolysis for 8-nitroquinoline-based compounds. researchgate.net These studies suggest that the reaction proceeds through the triplet ground state (T1) after excitation and intersystem crossing, bypassing a high-energy barrier present in the ground state (S0). researchgate.net

The progression of many nitroquinoline reactions is dictated by the formation and subsequent transformation of key intermediates.

Sigma (σ) Adducts: These intermediates are central to Vicarious Nucleophilic Substitution (VNS) reactions. nih.govresearchgate.net They are formed by the initial addition of a nucleophile to the electron-deficient aromatic ring of the nitroquinoline. nih.gov These structures, also known as Meisenheimer-type adducts, are characterized by the loss of aromaticity in the ring undergoing substitution. nih.gov The existence of such intermediary σ-adducts has been confirmed experimentally; for example, the adducts formed between dinitroquinolines and liquid ammonia (B1221849) were detected using 1H NMR spectroscopy. researchgate.net The VNS reaction is completed by the elimination of a leaving group from this adduct, which regenerates the aromatic system. nih.gov

Nitronate Isomers: In the cesium-catalyzed synthesis of quinolines from o-nitrotoluenes, the o-nitrotoluene starting material is believed to transform into its nitronate isomer. rsc.org This intermediate is stabilized by forming a cesium salt, which then participates in the subsequent cycloaddition with an olefin. rsc.org

Summary of Nitroquinoline Reaction Mechanisms

| Reaction Type | Proposed Mechanism | Key Intermediate | References |

|---|---|---|---|

| Vicarious Nucleophilic Substitution (VNS) | Nucleophilic addition followed by β-elimination | Sigma (σ) Adduct / Meisenheimer Adduct | nih.govnih.govresearchgate.net |

| Diels-Alder | Polar cycloaddition | Cycloadduct | sciforum.net |

| Reductive Cyclization of Nitrochalcones | Activation of nitro group by transition metal | Metal-nitroarene complex | mdpi.com |

| Quinoline Synthesis from o-Nitrotoluenes | [2 + 4] Cycloaddition | Nitronate Isomer | rsc.org |

| Photolysis | Excitation to triplet state (T1) | Excited state species | researchgate.net |

Potential Research Applications

Synthetic Intermediates in Complex Molecule Synthesis

Quinoline (B57606) derivatives are widely recognized as versatile building blocks in medicinal and materials chemistry due to their diverse biological activities and tunable chemical properties. ontosight.ainih.govbrieflands.com The functional groups present on the 4,7-Dimethoxy-8-nitroquinoline scaffold—specifically the nitro and methoxy (B1213986) groups—make it a valuable precursor for creating more complex molecular architectures. evitachem.com The nitro group, for instance, can be readily reduced to an amino group, which then serves as a handle for a wide array of subsequent chemical transformations. ontosight.aievitachem.com

Building Blocks for Poly-pyridyl Materials

The quinoline core is a key component in the synthesis of poly-pyridyl ligands, which are crucial in the development of metal complexes for applications such as dye-sensitized solar cells and photodynamic therapy. rsc.orgresearchgate.netdiva-portal.org These complexes often rely on the ability of ligands to coordinate with metal centers like Ruthenium(II) or Iridium(III). researchgate.netrsc.org For example, 2-(pyridin-2-yl)quinoline-4-carboxylic acid and its derivatives are used to create such complexes. rsc.org While there is no direct evidence of this compound being used for poly-pyridyl materials, its fundamental quinoline structure suggests its potential as a precursor for designing novel ligands. Further functionalization, such as converting the nitro group into other coordinating moieties, could yield ligands with tailored electronic and steric properties for advanced materials. brieflands.com

Precursors for Advanced Heterocyclic Compounds

The primary documented role of this compound is as a synthetic intermediate. It has been identified as a starting material in the synthesis of 2-chloro-4,7-dimethoxy-8-nitroquinoline, a compound designed for biological screening. The synthesis of a wide range of heterocyclic compounds often begins with functionalized precursors like nitroquinolines. mdpi.comacs.orgrsc.org

The reactivity of the nitroquinoline core allows for the construction of fused ring systems. For example, related dimethoxy-nitroquinoline derivatives have been used to synthesize pyrrolo[4,3,2-de]quinolines, which are key intermediates for producing marine alkaloids like makaluvamines and discorhabdin C. acs.org The general strategy involves chemical transformations of the nitro group and subsequent cyclization reactions to build the additional heterocyclic rings. evitachem.com These synthetic routes highlight the utility of nitroquinolines as foundational scaffolds for accessing complex, biologically active molecules. sapub.orgacs.org

Chemical Biology and Biochemical Probe Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. researchgate.netresearchgate.net The specific substitutions on this compound suggest its potential for development as a biologically active agent or a probe for studying cellular processes.

Development of Enzyme Inhibitors (e.g., Topoisomerase I, DNA Gyrase, Topoisomerase IV)

While this compound has not been directly tested, numerous structurally similar quinoline derivatives are known to be potent enzyme inhibitors, particularly targeting enzymes essential for DNA replication and maintenance.

Topoisomerase I: This enzyme is a key target for anticancer drugs. Various quinoline derivatives have been developed as Topoisomerase I inhibitors. acs.orgneuroquantology.com For instance, a novel class of quinoline-based compounds was found to inhibit human Topoisomerase I with high potency by trapping the Top1-DNA cleavage complex. acs.org Similarly, imine-linked quinoline-fused oxazole (B20620) hybrids have been identified as significant inhibitors of Topoisomerase I activity. neuroquantology.com This suggests that the quinoline core of this compound could be a viable scaffold for designing new Topoisomerase I poisons.

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are validated targets for antibacterial agents. nih.gov Several quinoline derivatives have shown potent inhibitory activity against these enzymes. nih.govmedscape.comresearchgate.net Docking studies of certain nitroquinoline derivatives with Topoisomerase IV from Klebsiella pneumoniae indicated interactions at the active site. nih.gov The well-known fluoroquinolone antibiotics act by inhibiting DNA gyrase and Topoisomerase IV. evitachem.com Research on novel quinoline derivatives continues to yield compounds with significant inhibitory activity against these bacterial enzymes. nih.gov

Inhibitory Activity of Related Quinoline Derivatives

| Compound Class | Target Enzyme(s) | Observed Activity/Potency | Reference(s) |

|---|---|---|---|

| Quinoline-based Analogs | Human Topoisomerase I | IC₅₀ value of 29 ± 0.04 nM for lead compound | acs.org |

| Imine-linked Quinoline-Oxazole Hybrids | Topoisomerase I | Significant inhibitory activity | neuroquantology.com |

| Novel Quinoline Derivatives | Bacterial DNA Gyrase | IC₅₀ value of 3.39 μM for lead compound | nih.gov |

| Nitroquinoline Derivatives | Topoisomerase IV (K. pneumoniae) | Active site binding in docking studies | nih.gov |

Modulation of Cellular Pathways (e.g., cell growth, apoptosis, inflammation)

Quinoline derivatives are known to influence fundamental cellular processes, making them attractive candidates for drug discovery, particularly in oncology. nih.govresearchgate.net

Cell Growth and Apoptosis: Many quinoline-based compounds exhibit antiproliferative activity against various cancer cell lines and can induce programmed cell death (apoptosis). nih.govacs.org For example, 6-Bromo-5-nitroquinoline has been shown to induce apoptosis in cancer cells. nih.gov Other derivatives have been found to arrest the cell cycle at the G2/M phase and trigger apoptosis through the mitochondrial pathway. acs.org The carcinogen 4-nitroquinoline-1-oxide (4-NQO) is a well-studied compound that induces cellular damage and modulates signaling pathways like ERK, leading to cell cycle arrest and apoptosis. frontiersin.org Given that the nitro group is a key feature of these compounds, it is plausible that this compound could be explored for similar effects on cell proliferation and survival pathways. acs.org

Modulation of Kinase Signaling: Protein kinases are critical regulators of cellular pathways and are major targets for cancer therapy. brieflands.com Several quinoline derivatives have been identified as kinase inhibitors. researchgate.net For instance, certain derivatives target the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overexpressed in tumors. researchgate.net The compound for which this compound is a precursor was designed as a potential kinase inhibitor, underscoring the relevance of this chemical scaffold in targeting cell signaling networks.

Antiproliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Effect | Reference(s) |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 (human adenocarcinoma) | Antiproliferative and apoptotic activity | nih.gov |

| Quinoline–Chalcone derivative (24d) | K562, H22, and others | Potent antiproliferative activity (nM range), G2/M arrest, apoptosis | acs.org |

| 3-nitroquinolines | HeLa, HepG2 | Cytotoxic activity |

DNA Intercalation Studies

The planar aromatic structure of the quinoline ring system is a key feature that allows these molecules to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. ontosight.aibrieflands.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited by many anticancer drugs. nih.gov

While no direct DNA binding studies have been reported for this compound, research on analogous compounds supports this potential application. A study on a series of benzo[h]quinoline (B1196314) derivatives confirmed their ability to interact with calf thymus DNA, with the interaction strength influenced by the specific substitutions on the quinoline core. nih.gov The nitro group on a quinoline scaffold can enhance electron-withdrawing effects, which may increase the potential for DNA intercalation. Therefore, the planar structure of this compound makes it a candidate for investigation as a DNA-intercalating agent. evitachem.com

Photolabile Caging Groups for Biological Probes

The strategic placement of a nitro group at the 8-position of the quinoline core in this compound is critical for its potential application as a photolabile protecting group, often referred to as a "caging" group. Photolabile protecting groups are moieties that can be removed from a biologically active molecule using light, allowing for precise spatial and temporal control over the release of the active compound. nih.govrsc.org This "uncaging" process is an invaluable tool for studying dynamic biological processes like cell signaling. nih.gov

Research into 8-nitroquinoline-based photolabile caging groups has demonstrated their effectiveness, particularly for protecting carboxylic acids. researchgate.net The photochemical process is initiated by the absorption of light by the nitroaromatic chromophore. For nitro-based caging groups, this typically involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an intermediate aci-nitro species. nbn-resolving.org This intermediate is key to the subsequent chemical reaction that liberates the caged biological molecule. The efficiency and wavelength required for this process are influenced by the substituents on the aromatic ring system. rsc.org

The methoxy groups at the 4- and 7-positions of the quinoline ring are expected to play a crucial role in tuning the photophysical properties of the molecule. Electron-donating groups, such as methoxy groups, can shift the absorption maximum to longer, less biologically damaging wavelengths (a bathochromic shift). researchgate.net This is a significant advantage, as it allows for uncaging with visible or near-UV light, minimizing potential harm to living cells and tissues. For instance, related dimethoxy-nitrobenzyl derivatives are well-established caging groups that absorb light more efficiently at 340–360 nm. researchgate.net